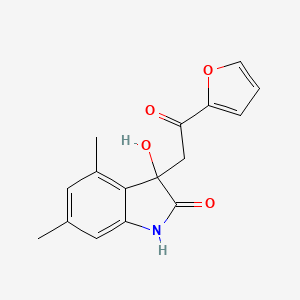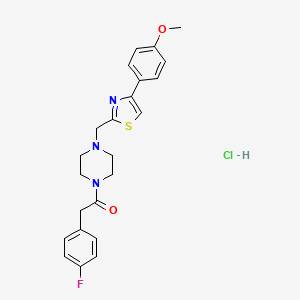
2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3O2S and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of fluorophenyl compounds often involves complex chemical processes to achieve specific molecular structures with potential biological activities. For instance, research on the synthesis of fluorine-18 labeled compounds like GBR 12909, which involves fluorophenyl moieties, demonstrates the intricate steps required to create molecules with high specificity and activity for biological targets (Haka & Kilbourn, 1990). These processes often include multiple steps of chemical reactions, purification, and characterization to ensure the final product's structure and purity.
Antimicrobial and Antibacterial Activities
Fluorophenyl compounds have shown promise in antimicrobial and antibacterial applications. The creation of benzothiazolo imidazole compounds with fluorophenyl groups has led to molecules with promising antimicrobial activity (Sathe et al., 2011). Similarly, the development of norfloxacin derivatives, incorporating fluorophenyl and piperazinyl moieties, has been researched for their antimicrobial properties, demonstrating the versatility and effectiveness of these compounds in combating microbial infections (Menteşe et al., 2013).
Antifungal and Antimicrobial Derivatives
The synthesis of isoxazole derivatives containing fluorophenyl groups has led to new compounds tested for their in vitro antimicrobial activity against various bacterial and fungal organisms. This research underscores the potential of fluorophenyl compounds in developing new antifungal and antimicrobial agents (Kumar et al., 2019).
Pharmacological Potential
The pharmacological exploration of fluorophenyl compounds extends to their potential as PPAR agonists, demonstrating the broad scope of their applications in therapeutic development. An example is the efficient synthesis of a potent PPARpan agonist, highlighting the role of fluorophenyl compounds in modulating biological pathways relevant to diseases such as diabetes and inflammation (Guo et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S.ClH/c1-29-20-8-4-18(5-9-20)21-16-30-22(25-21)15-26-10-12-27(13-11-26)23(28)14-17-2-6-19(24)7-3-17;/h2-9,16H,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBKTBJZEASDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

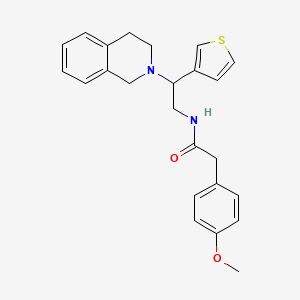
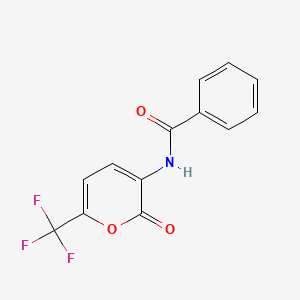
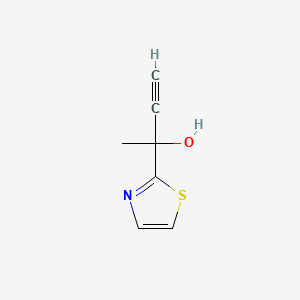


![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
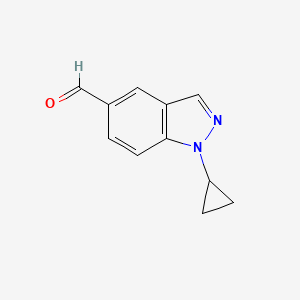
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate](/img/structure/B2969436.png)
![2-{[(2R)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2969439.png)
![2-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2969441.png)
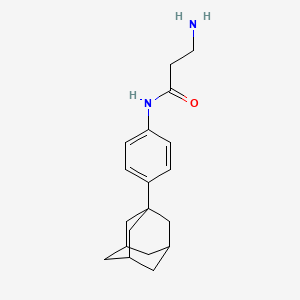
![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2969445.png)
